molecular formula C17H21ClN2O4 B2529928 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-methylphenyl)oxalamide CAS No. 899734-41-9

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-methylphenyl)oxalamide

Cat. No. B2529928
CAS RN: 899734-41-9
M. Wt: 352.82
InChI Key: WJHBPZFVIZHIQK-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-methylphenyl)oxalamide is a compound that likely falls within the class of oxalamides, which are characterized by the presence of the oxalamide functional group. This particular compound appears to incorporate a dioxaspiro[4.4]nonane moiety, which suggests a bicyclic structure with oxygen atoms, and a chloro-methylphenyl group, indicating the presence of a substituted aromatic ring.

Synthesis Analysis

The synthesis of related oxalamides has been reported using a one-pot synthetic approach from 3-(2-nitroaryl)oxirane-2-carboxamides via rearrangement sequences . Although the exact synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-methylphenyl)oxalamide is not detailed, the methodologies described could potentially be adapted for its synthesis. The process is noted for being operationally simple and high yielding, which is advantageous for the production of such compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-methylphenyl)oxalamide can be complex, involving spirocyclic frameworks. For instance, the synthesis of 1,6-dioxa-3,9-diazaspiro[4.4]nonanes, which are related to the dioxaspiro moiety in the compound of interest, has been achieved through cyclization of O-acylated α-hydroxyamides . This suggests that the compound may also exhibit a spirocyclic structure, which is a characteristic feature of its molecular architecture.

Chemical Reactions Analysis

The reactivity of spirocyclic compounds, such as those containing a 1,5-dioxaspiro[3.2]hexane moiety, has been explored in the context of ring-opening reactions . These reactions can lead to various products depending on the nucleophiles and conditions used. While the specific chemical reactions of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-methylphenyl)oxalamide are not described, it is reasonable to infer that it may undergo similar ring-opening reactions or other transformations based on the reactivity of related spirocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamides and related compounds can be influenced by their molecular structure. For example, the presence of a dioxaspiro[4.4]nonane moiety could affect the compound's solubility, melting point, and stability. The chloro-methylphenyl group may contribute to the compound's reactivity and interaction with other molecules. Although the exact properties of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-methylphenyl)oxalamide are not provided, studies on similar compounds, such as those involving N-acylimino-substituted 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes, can offer insights into the behavior of such molecules .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research focusing on the synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives highlights the importance of these structures in the development of bioactive compounds. These frameworks serve as key intermediates in the synthesis of complex molecules with potential therapeutic applications (Santos et al., 2000).

  • Another study on regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes explores the use of trimethylenemethane dianion synthons for creating structures that are prevalent in natural products. This work underlines the versatility of spirocyclic compounds in synthetic organic chemistry and their potential in drug discovery (Alonso et al., 2005).

Potential Pharmacological Applications

  • Spirocyclic compounds have been investigated for their affinity and selectivity towards various receptors, indicating their potential in the development of new therapeutic agents. For instance, studies on 1,4-dioxa-spiro[4.5]decane-based ligands have shown promising results in targeting α1 and 5-HT1A receptors, suggesting applications in the treatment of disorders related to these receptors (Franchini et al., 2014).

  • The synthesis and evaluation of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists further exemplify the therapeutic potential of spirocyclic compounds. These findings indicate their usefulness in neurological disorders and pain management (Franchini et al., 2017).

properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4/c1-11-4-5-12(8-14(11)18)20-16(22)15(21)19-9-13-10-23-17(24-13)6-2-3-7-17/h4-5,8,13H,2-3,6-7,9-10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHBPZFVIZHIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-methylphenyl)oxalamide

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